4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid

Descripción general

Descripción

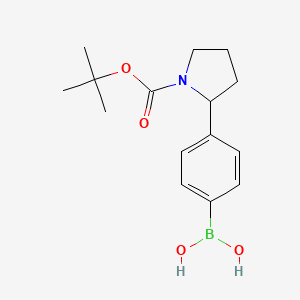

4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid is a versatile organic compound that features a benzene ring substituted with a boronic acid group and a pyrrolidine ring protected by a tert-butyloxycarbonyl (Boc) group. This compound is of interest in various fields of chemistry, including organic synthesis, medicinal chemistry, and materials science.

Synthetic Routes and Reaction Conditions:

Boronic Acid Synthesis: The compound can be synthesized by reacting 4-(1-Boc-pyrrolidin-2-yl)benzene with a boronic acid derivative under suitable conditions.

Boc Protection: The pyrrolidine ring is protected using Boc-anhydride in the presence of a base such as triethylamine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: It can undergo oxidation to form phenylboronic acid derivatives or reduction to form various intermediates.

Substitution Reactions: The boronic acid group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acid derivatives, and base (e.g., sodium carbonate).

Oxidation: Oxidizing agents such as hydrogen peroxide or Dess-Martin periodinane.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenylboronic acid derivatives.

Reduction: Reduced pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: This compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions. It is also employed in the synthesis of complex molecules for pharmaceuticals and materials science.

Biology: In biological research, 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid is used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and other biomolecules to study their biological activity.

Medicine: The compound has potential applications in drug discovery and development. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of drug candidates.

Industry: In materials science, this compound is used to create advanced materials with specific properties, such as polymers and nanomaterials.

Mecanismo De Acción

The mechanism by which 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid group acts as a nucleophile, reacting with a halide or triflate to form a new carbon-carbon bond. The Boc-protected pyrrolidine ring provides stability and prevents unwanted side reactions.

Molecular Targets and Pathways:

Suzuki-Miyaura Coupling: The palladium catalyst facilitates the oxidative addition of the halide to the palladium center, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product.

Comparación Con Compuestos Similares

Phenylboronic Acid: Similar in structure but lacks the pyrrolidine ring.

Boc-protected Pyrrolidine Derivatives: Similar in the Boc protection but differ in the presence of the boronic acid group.

Other Boronic Acids: Various boronic acids with different substituents on the benzene ring.

Uniqueness: 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid is unique due to its combination of a boronic acid group and a Boc-protected pyrrolidine ring, making it highly versatile in organic synthesis and drug discovery.

Actividad Biológica

4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a boronic acid functional group, which is known for its ability to interact with various biological targets, including enzymes and receptors. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBNO

- CAS Number : 1027103-15-6

The presence of the Boc (tert-butyloxycarbonyl) group enhances the stability of the pyrrolidine moiety, potentially influencing the compound's biological interactions.

The biological activity of boronic acids often stems from their ability to form reversible covalent bonds with diols, which can affect the function of glycoproteins and enzymes. Specifically, this compound may inhibit certain proteases or glycosidases by binding to their active sites, thereby modulating their activity.

1. Antitumor Activity

Recent studies have indicated that boronic acid derivatives exhibit antitumor properties. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 3.8 |

| HeLa (Cervical) | 4.5 |

2. Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. Research has demonstrated that they can disrupt bacterial cell wall synthesis and inhibit growth in Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Case Study 1: Antitumor Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of boronic acid derivatives, including this compound, and evaluated their cytotoxicity against various cancer cell lines. The study found that the compound exhibited significant cytotoxic effects, particularly against MCF-7 cells, with an IC value of 5.2 µM .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial efficacy of boronic acids against common pathogens. The results indicated that this compound effectively inhibited the growth of Staphylococcus aureus with an MIC of 16 µg/mL, showcasing its potential as a lead compound in antibiotic development .

Análisis De Reacciones Químicas

Suzuki–Miyaura Cross-Coupling Reactions

This compound serves as a critical coupling partner in palladium-catalyzed Suzuki–Miyaura reactions, enabling the formation of C–C bonds between aryl/heteroaryl halides and its boronic acid group.

Key Reaction Parameters :

-

Catalyst : PdCl₂(dppf)-CH₂Cl₂ adduct or Pd(PPh₃)₄

-

Base : Cs₂CO₃ or K₃PO₄

-

Solvent : 1,4-Dioxane/water (1:1) or toluene

-

Temperature : 80–100°C

The reaction proceeds via oxidative addition of the halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond . Steric effects from the Boc-pyrrolidine group influence regioselectivity, favoring couplings at less hindered positions .

Chemoselective Amide Condensation

In cooperative catalysis with DMAPO (4-(N,N-dimethylamino)pyridine N-oxide), this boronic acid facilitates dehydrative amide formation between carboxylic acids and amines.

Mechanistic Insights :

-

The boronic acid activates carboxylic acids via a tetrahedral boronate intermediate.

-

DMAPO enhances nucleophilicity of the amine.

| Carboxylic Acid | Amine | Amide Yield (with DMAPO) | Catalyst Loading | Source |

|---|---|---|---|---|

| 2-Phenylbutyric acid | Benzylamine | 99% | 5 mol% boronic acid, 5 mol% DMAPO | |

| Benzoic acid | Benzylamine | 97% | 5 mol% boronic acid, 5 mol% DMAPO |

The Boc-pyrrolidine group prevents undesired coordination with DMAPO, improving catalytic efficiency compared to simpler arylboronic acids .

Radical Cross-Coupling Reactions

Under photoredox conditions, this compound participates in halogen radical transfer (XRT) mechanisms for C(sp²)–C(sp³) bond formation.

Key Features :

-

Photocatalyst : 4CzIPN (organic) or Ir-based complexes

-

Additive : TBABr (tetrabutylammonium bromide)

-

Radical Source : Bromine radicals generated in situ

| Alkyl Boronic Acid | Aryl Halide | Product Yield | Conditions | Source |

|---|---|---|---|---|

| Cyclopentylboronic acid | 4-Bromoanisole | 41% | 4CzIPN, 1,4-dioxane, 20°C, 20h |

DFT calculations confirm bromine radicals activate the boronic acid’s empty p-orbital, enabling radical generation without requiring redox matching .

Chemoselectivity in Multi-Step Syntheses

The Boc-pyrrolidine group directs reactivity in multi-functional substrates:

Stability and Handling Considerations

-

Storage : −20°C under inert atmosphere to prevent deboronation.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexanes) .

This compound’s versatility stems from its balanced Lewis acidity, steric profile, and compatibility with diverse reaction conditions. Ongoing research explores its utility in continuous-flow systems and asymmetric catalysis .

Propiedades

IUPAC Name |

[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4/c1-15(2,3)21-14(18)17-10-4-5-13(17)11-6-8-12(9-7-11)16(19)20/h6-9,13,19-20H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBYFRAZYQMGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.